molecular formula C19H26OSi B12552019 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol CAS No. 143590-68-5

2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol

Cat. No.: B12552019
CAS No.: 143590-68-5
M. Wt: 298.5 g/mol
InChI Key: KGFRRVHVWSZDKB-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methyl group attached to a phenol ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol typically involves the reaction of phenol with tert-butyl bromide and dimethyl(phenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like dimethylaminopyridine (DMAP) or imidazole. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the silyl group provides steric protection and enhances stability. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is unique due to the combination of the tert-butyl, dimethyl(phenyl)silyl, and methyl groups on the phenol ring. This unique structure imparts enhanced stability, reactivity, and versatility, making it valuable in various applications .

Properties

CAS No.

143590-68-5

Molecular Formula

C19H26OSi

Molecular Weight

298.5 g/mol

IUPAC Name

2-tert-butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol

InChI

InChI=1S/C19H26OSi/c1-14-12-16(19(2,3)4)18(20)17(13-14)21(5,6)15-10-8-7-9-11-15/h7-13,20H,1-6H3

InChI Key

KGFRRVHVWSZDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[Si](C)(C)C2=CC=CC=C2)O)C(C)(C)C

Origin of Product

United States

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